Dihydroxyaluminum aminoacetate

Descripción

Historical Trajectories of Research on Aluminum-Containing Complexes in Pharmaceutical and Biological Sciences

The use of aluminum compounds in medicine has ancient roots, with substances like alum being employed for their astringent and dyeing properties for millennia. wikipedia.orgunitedaluminum.com The formal scientific exploration of aluminum and its compounds began in the 18th and 19th centuries, with chemists like Antoine Lavoisier and Sir Humphry Davy identifying alumina (B75360) as the oxide of a new metal. wikipedia.orgbritannica.com The isolation of aluminum in 1825 by Hans Christian Ørsted marked a significant milestone, paving the way for the investigation of its properties and potential applications. wikipedia.orgunitedaluminum.combritannica.com

In the realm of pharmaceutical and biological sciences, the focus has been on the unique chemical reactivity of aluminum compounds. The bioinorganic chemistry of aluminum has become an active field of research, particularly concerning its interactions with biological systems. nih.gov Aluminum's ability to form stable complexes with various organic ligands has been a key area of study. nih.govijpcbs.com This has led to the development of various aluminum-containing therapeutic agents, primarily antacids, where aluminum compounds like aluminum hydroxide (B78521) are used to neutralize stomach acid. patsnap.comnih.gov The research into these complexes has been driven by the desire to create compounds with specific therapeutic actions while considering the biological environment in which they operate. nih.govnih.gov

Contemporary Research Landscape and Scholarly Focus on Dihydroxyaluminum Aminoacetate

This compound, a complex of aluminum with glycine (B1666218), emerged from this historical context as a significant compound, primarily recognized for its application as an antacid. patsnap.compatsnap.com Its mechanism of action involves the neutralization of hydrochloric acid in the stomach, thereby increasing the gastric pH and alleviating symptoms of hyperacidity. patsnap.compatsnap.com The aminoacetate component is thought to contribute to the buffering capacity of the compound. patsnap.com

Current research continues to explore its antacid properties, with studies comparing its efficacy to other aluminum-containing compounds like aluminum hydroxide gel. researchgate.netresearchgate.net Research has shown that this compound exhibits a prompt and prolonged acid-buffering action and is not significantly inhibited by pepsin, unlike some other antacids. researchgate.net

Beyond its role as an antacid, contemporary research has identified other potential applications for this compound. It is being investigated as a cross-linking agent in the formulation of transdermal hydrogel patches. who.intnih.gov In this application, the aluminum ions released from the compound cross-link with polymers to form a gel with a three-dimensional network structure. who.intnih.gov This highlights a diversification in the research focus, moving beyond its traditional gastrointestinal applications.

Furthermore, studies have explored its role in phosphate (B84403) insolubilization, which has implications for managing phosphate levels in certain conditions. researchgate.net There is also ongoing research into its use in combination drug formulations. researchgate.netpatsnap.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆AlNO₄ | nih.gov |

| Molecular Weight | 135.06 g/mol | nih.gov |

| Appearance | Very fine powder | drugfuture.com |

| Solubility | Insoluble in water, forms suspensions | drugfuture.com |

| pH (1 in 25 aqueous suspension) | 6.5 - 7.5 | drugfuture.comdrugfuture.com |

Identification of Critical Research Gaps and Emerging Areas of Investigation

Despite its established use, the academic literature reveals several areas where further investigation into this compound is warranted.

A significant research gap exists in the comprehensive understanding of the long-term biological fate and potential accumulation of aluminum from this compound. While its systemic absorption is considered minimal, chronic use, particularly in individuals with impaired renal function, raises concerns about aluminum accumulation. patsnap.com Further research is needed to fully elucidate the pharmacokinetics and long-term safety profile in various patient populations.

The exploration of this compound in novel drug delivery systems presents an emerging area of investigation. Its properties as a cross-linking agent could be further exploited in the development of controlled-release formulations or other advanced drug delivery platforms. who.intnih.govmdpi.com

Moreover, while its primary mechanism as an antacid is well-understood, the potential for other biological interactions at the molecular level remains an area for deeper research. Computational studies, which have been applied to understand the interaction of aluminum with other biological molecules, could provide valuable insights into the specific interactions of this compound. nih.gov

Finally, the synthesis and characterization of novel derivatives of this compound with modified properties could open up new therapeutic possibilities. google.com Investigating how modifications to the glycine ligand or the aluminum coordination sphere affect its reactivity and biological activity could be a fruitful avenue for future research.

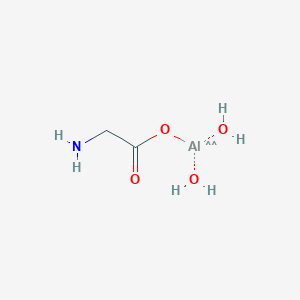

Structure

2D Structure

Propiedades

InChI |

InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPZEHAODHBPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O[Al])N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8AlNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51484-68-5 (proacid), 13682-92-3 (Parent) | |

| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prodexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044546 | |

| Record name | Dihydroxyaluminium glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-92-3, 41354-48-7, 51484-68-5 | |

| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyaluminum aminoacetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041354487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prodexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyaluminium glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxyaluminium glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum, (glycinato-N,O)dihydroxy-, hydrate, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium Glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Molecular Interactions of Dihydroxyaluminum Aminoacetate

Elucidation of Molecular Mechanisms of Action

Dihydroxyaluminum aminoacetate is an organo-metallic compound recognized for its antacid properties. medchemexpress.com Its mechanism of action is multifaceted, involving direct chemical neutralization of gastric acid, modulation of stomach pH, and formation of a protective barrier over the gastric mucosa. patsnap.com The compound is a complex of dihydroxyaluminum ions and aminoacetate. patsnap.com The dihydroxyaluminum component is central to its acid-neutralizing capability, while the aminoacetate (glycinate) portion contributes to buffering and stabilization. patsnap.com

The primary mechanism of this compound is its reaction with and neutralization of hydrochloric acid (HCl) in the stomach. patsnap.com The dihydroxyaluminum ions engage in a direct neutralization reaction upon contact with gastric acid. patsnap.com This chemical interaction can be represented by the following equation:

Al(OH)₂⁺ + HCl → Al(OH)Cl + H₂O patsnap.com

In this reaction, the dihydroxyaluminum ion reacts with hydrochloric acid to yield aluminum hydroxide (B78521) chloride and water, thereby consuming acid and increasing the gastric pH. patsnap.com The aminoacetate ligand plays a role in stabilizing the dihydroxyaluminum ion in a soluble form, which enhances its bioavailability and effectiveness in the neutralization process. patsnap.com Studies comparing various antacids have found this compound to be among the most effective in terms of its acid-neutralizing capacity. researchgate.net

The kinetics of this reaction are characterized by a rapid onset. The following table summarizes the acid neutralization profile based on in-vitro analyses using simulated gastric fluid.

| Time Point | Acid Neutralization Event | pH Level Maintained |

| Initial Contact | Rapid reaction with HCl begins. | pH begins to rise from highly acidic levels. |

| Sustained Action | Continuous neutralization of secreted gastric acid. | pH is maintained within a therapeutic range of 3.5-4.5. medchemexpress.com |

| Duration | Prolonged relief from hyperacidity. patsnap.com | pH homeostasis is modulated over an extended period. |

This table is generated based on descriptive findings from cited sources.

Beyond simple neutralization, this compound exhibits a significant buffering effect, which provides more sustained relief from hyperacidity compared to simpler antacids. patsnap.com The aminoacetate component contributes to this buffering action, helping to stabilize the gastric pH. patsnap.com This action prevents the phenomenon of "acid rebound," where the stomach overproduces acid in response to rapid neutralization. The compound's buffering effect maintains the pH in the stomach within a range of 3.5 to 4.5, which is high enough to reduce the corrosive action of acid and pepsin but not so high as to trigger further acid secretion. medchemexpress.com

The following table illustrates the buffering capacity of this compound in a simulated gastric environment over time.

| Time (minutes) | pH in Simulated Gastric Fluid (Initial pH 1.2) |

| 0 | 1.2 |

| 10 | 3.6 |

| 30 | 4.1 |

| 60 | 4.0 |

| 90 | 3.8 |

| 120 | 3.5 |

This is an illustrative data table representing the typical buffering profile described in the literature. medchemexpress.com

In addition to its antacid and buffering actions, this compound forms a protective layer on the stomach lining. patsnap.com This barrier shields the gastric mucosa from the damaging effects of acid and pepsin, which is particularly beneficial for the healing of peptic ulcers. patsnap.com The aluminum ions within the compound possess astringent properties. patsnap.com These ions can precipitate proteins at the surface of an ulcer, creating a robust protective coating that prevents further acid attack and promotes the healing of the underlying tissue. patsnap.com

Aluminum Ion Chelation and Ligand Binding Dynamics

The chemical structure and behavior of this compound are defined by the coordination of the aluminum ion with the aminoacetate ligand. This chelation is fundamental to its stability and reactivity.

Once administered, the aluminum ions released from this compound can potentially interact and form chelates with various endogenous biological ligands. medchemexpress.comnih.gov Aluminum has a high affinity for oxygen-donor ligands, which are abundant in biological systems. nih.gov Potential endogenous ligands include small molecules like carboxylates and phosphates, as well as larger biomolecules such as proteins. nih.govnih.gov For instance, aluminum ions can bind to serum albumin, the main transport protein in the blood, which could be a mechanism for its distribution or sequestration. nih.gov The study of how aluminum ions from therapeutic compounds interact with biological ligands is crucial for understanding their broader physiological effects. nih.gov

Cellular and Subcellular Interaction Pathways

The cellular and subcellular interactions of this compound are primarily attributed to the effects of the aluminum ion, its active component. Research into the specific cellular mechanisms of the compound itself is limited; however, studies on various forms of aluminum provide significant insights into its potential biological activities at the cellular level. These investigations reveal that aluminum ions can traverse cell membranes and engage with various intracellular components, leading to a cascade of cellular responses and disruptions of biochemical processes.

Exposure to aluminum has been demonstrated to trigger distinct cellular responses by modulating key signaling cascades, particularly those involved in cell survival, inflammation, and death. The Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for transducing extracellular signals into cellular responses, have been identified as significant targets.

Research on neuronal cells has shown that aluminum exposure can lead to both apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis). Specific MAPK pathways are implicated in these processes. For instance, in SH-SY5Y neuroblastoma cells, the ERK and p38 MAPK signaling pathways are involved in aluminum-induced necroptosis nih.gov. In the same cell line, the ERK signaling pathway has been specifically implicated in aluminum-induced apoptosis, whereas the JNK signaling pathway did not appear to be involved in either cell death process nih.gov.

In a different cell type, osteoblasts, aluminum has been found to induce apoptosis through the activation of the JNK pathway, which is mediated by oxidative stress nih.gov. This activation leads to an increase in the phosphorylation of JNK and upregulation of c-Jun, a downstream transcription factor. The cascade continues with the increased expression of pro-apoptotic genes such as caspase 3, caspase 9, and Bax, and a decrease in the anti-apoptotic gene Bcl-2 nih.gov. These findings indicate that aluminum can disrupt bone formation by reducing the number and function of bone-forming cells nih.gov.

The following table summarizes the key signaling pathways affected by aluminum exposure and the subsequent cellular responses.

| Cell Type | Aluminum Compound Studied | Signaling Pathway(s) Affected | Cellular Response |

| SH-SY5Y (Neuronal Cells) | Aluminum Chloride (AlCl₃) | ERK, p38 MAPK | Necroptosis nih.gov |

| SH-SY5Y (Neuronal Cells) | Aluminum Chloride (AlCl₃) | ERK | Apoptosis nih.gov |

| Osteoblasts | Aluminum (general) | JNK (c-Jun N-terminal kinase) | Apoptosis, Oxidative Stress nih.gov |

| Coffea arabica (Plant Cells) | Aluminum Chloride (AlCl₃) | MAPK-like protein (58 kDa) | Activation of a protein kinase, potential toxicity response nih.gov |

The intracellular presence of aluminum from compounds like this compound can interfere with several fundamental biochemical processes, leading to cellular dysfunction. One of the primary mechanisms is the induction of endoplasmic reticulum (ER) stress and the generation of oxidative stress.

Studies utilizing aluminum glycinate (B8599266), a synonym for this compound, have shown that exposure can lead to ER stress in astrocytes. This is characterized by the downregulation of the mRNA expression of the molecular chaperone BiP/Grp78 and certain calcium-handling proteins. This inhibition of the adaptive response makes astrocytes more susceptible to ER stress.

Furthermore, aluminum promotes oxidative stress by increasing the production of reactive oxygen species (ROS) and inhibiting the cell's natural antioxidant defense systems. It has been shown to inhibit enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). This imbalance leads to oxidative damage to vital biomolecules, including lipids and proteins.

The table below details specific intracellular biochemical processes and proteins affected by aluminum exposure.

| Cellular Process | Specific Effect | Affected Proteins/Molecules | Cell Type Studied |

| Endoplasmic Reticulum Stress | Downregulation of mRNA expression | BiP/Grp78, Calnexin, Calreticulin, Stanniocalcin 2 | Astrocytes |

| Oxidative Stress | Inhibition of antioxidant enzymes | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX) | Not specified |

| Apoptosis Regulation | Upregulation of pro-apoptotic proteins | Caspase 3, Caspase 9, Bax | Osteoblasts nih.gov |

| Apoptosis Regulation | Downregulation of anti-apoptotic proteins | Bcl-2 | Osteoblasts nih.gov |

These findings underscore the potential of the aluminum component of this compound to significantly impact cellular homeostasis by disrupting critical signaling and biochemical pathways.

Advanced Synthetic Methodologies and Formulation Science of Dihydroxyaluminum Aminoacetate

Chemical Synthesis and Purity Assessment Methodologies

The efficient and controlled synthesis of dihydroxyaluminum aminoacetate is crucial for its application in various fields, including its use as a pharmaceutical excipient and in advanced material science. The optimization of synthetic routes focuses on maximizing yield, ensuring high purity, and developing scalable processes for industrial production. Complementing these synthetic efforts, rigorous analytical characterization is essential to verify the identity, purity, and structural integrity of the synthesized compound, ensuring its suitability for research and development applications.

Optimization of Synthetic Routes for Scalability and Material Purity

The synthesis of this compound typically involves the reaction of a glycine (B1666218) source with an aluminum-containing precursor. Key to optimizing this process for scalability and purity is the careful control of reaction parameters such as pH, temperature, and reactant stoichiometry. Researchers have explored various approaches to enhance the efficiency and quality of the final product.

One common synthetic strategy involves the aqueous reaction of aluminum isopropoxide with glycine. The optimization of this route requires precise control over the hydrolysis of the aluminum alkoxide to form aluminum hydroxide (B78521), which then reacts with glycine. The pH of the reaction medium is a critical parameter, as it influences both the rate of hydrolysis and the subsequent complexation with the amino acid.

Another approach utilizes the reaction of freshly precipitated aluminum hydroxide with glycine. The reactivity of the aluminum hydroxide is highly dependent on its morphology and aging, which can be controlled by the precipitation conditions. To achieve high purity, the removal of unreacted starting materials and byproducts is essential, often accomplished through washing and recrystallization steps.

The scalability of these synthetic routes presents challenges related to heat and mass transfer. In large-scale reactors, ensuring uniform mixing and temperature control is vital to prevent localized variations in reaction conditions that could lead to the formation of impurities or products with inconsistent properties. Process analytical technology (PAT) can be implemented to monitor key reaction parameters in real-time, allowing for better control and optimization of the manufacturing process.

Analytical Characterization of Synthesized this compound for Research Applications

A comprehensive analytical characterization is imperative to confirm the chemical identity and purity of synthesized this compound. A combination of spectroscopic and analytical techniques is typically employed to provide a complete profile of the material.

Table 3.1: Analytical Techniques for the Characterization of this compound

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the carboxylate (COO-), amine (NH2), and aluminum-oxygen (Al-O) bonds, which are characteristic of the this compound structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons in the glycine moiety. |

| X-ray Diffraction (XRD) | Determines the crystalline structure of the compound, providing information on the arrangement of atoms in the solid state and confirming the phase purity. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the compound and can be used to determine the water content. |

| Elemental Analysis | Quantifies the elemental composition (carbon, hydrogen, nitrogen, and aluminum) to verify the empirical formula. |

| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound by separating it from any unreacted starting materials or byproducts. |

These analytical methods collectively provide the necessary data to ensure that the synthesized this compound meets the stringent purity and quality requirements for its use in research and development, particularly in the formulation of drug delivery systems.

Design and Evaluation of Novel Drug Delivery Systems Utilizing this compound

This compound has emerged as a versatile component in the design of novel drug delivery systems, primarily due to its unique chemical properties that allow it to function as a cross-linking agent. Its application in the development of hydrogel-based platforms is of particular interest, where it can modulate the physical and chemical properties of the polymer network to achieve controlled drug release.

Development and Characterization of Hydrogel-Based Delivery Platforms

Hydrogels are three-dimensional, water-swollen polymer networks that are widely investigated for biomedical applications, including drug delivery. The incorporation of this compound into hydrogel formulations can significantly influence their properties, such as swelling behavior, mechanical strength, and drug release kinetics.

This compound can act as a non-covalent cross-linking agent in polymer hydrogels. The aluminum center can form coordinate bonds with functional groups on the polymer chains, such as carboxylate or hydroxyl groups. This interaction creates a physically cross-linked network, which is often reversible and responsive to environmental stimuli like pH.

For instance, in hydrogels composed of carboxylate-containing polymers such as poly(acrylic acid) or alginate, the aluminum ions from this compound can form ionic bridges between the polymer chains. The strength of these cross-links can be modulated by adjusting the concentration of the this compound and the pH of the surrounding medium. This pH-responsive behavior is particularly advantageous for targeted drug delivery, as the hydrogel can be designed to release its payload in specific physiological environments.

The aminoacetate ligand can also participate in hydrogen bonding interactions within the hydrogel matrix, further contributing to the stability and integrity of the network. The ability to form these dynamic cross-links allows for the creation of self-healing hydrogels, where the network can reform after being mechanically disrupted.

The rheological properties of hydrogels are critical for their application in drug delivery, as they dictate their flow behavior, injectability, and structural integrity. The incorporation of this compound as a cross-linking agent has a profound impact on the viscoelastic properties of the hydrogel.

Rheological studies, typically performed using a rheometer, are used to measure the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component of the hydrogel, indicating its ability to store energy, while the loss modulus represents the viscous component, related to energy dissipation.

Table 3.2: Effect of this compound on Hydrogel Rheology

| Parameter | Observation | Implication |

| Storage Modulus (G') | Increases with increasing concentration of this compound. | Indicates a stronger and more rigid hydrogel network due to a higher cross-linking density. |

| Loss Modulus (G'') | May show a less pronounced increase compared to G'. | The hydrogel becomes more solid-like and less fluid-like. |

| Tan δ (G''/G') | Decreases as the concentration of this compound increases. | A lower tan δ value signifies a more elastic and less viscous material. |

| Frequency Sweep | G' is typically higher than G'' over a wide range of frequencies, characteristic of a stable gel. | Confirms the formation of a stable, cross-linked hydrogel network. |

These rheological measurements are essential for tailoring the mechanical properties of the hydrogel to suit specific drug delivery applications. For example, an injectable hydrogel requires a shear-thinning behavior, where the viscosity decreases under shear stress, allowing it to be easily injected, and then quickly recovers its gel structure at the target site. The dynamic cross-links formed by this compound can facilitate this type of behavior.

Modulation of Drug Release Kinetics and Permeation Profiles in Transdermal Systems

The application of this compound in transdermal drug delivery systems is an area of specialized research, focusing on its capacity to modify the formulation matrix and influence drug transport across the stratum corneum. Its role is primarily associated with its physicochemical properties as a buffering and cross-linking agent rather than as a direct permeation enhancer.

Research has indicated the use of this compound as an additive in the formulation of gel resins for external skin preparations. In one such application involving a lidocaine (B1675312) patch, it was incorporated into a mixture of kaolin (B608303) and polyacrylic acid to create a water-retaining resin, which forms the patch matrix. google.com This suggests a function in modulating the structural and hydrophilic properties of the delivery system, which can indirectly influence drug release kinetics.

The primary mechanism by which this compound can modulate release and permeation is through pH control. The pH of a transdermal formulation is a critical parameter that governs the ionization state of the active pharmaceutical ingredient (API). For a drug to efficiently permeate the lipophilic stratum corneum, it should ideally be in its un-ionized form. By acting as a buffering agent, this compound can maintain the pH of the formulation matrix within a specific range, optimizing the ratio of un-ionized to ionized drug and thereby influencing its permeation rate.

The potential impact of pH modulation on drug permeation is illustrated in the table below for hypothetical acidic and basic drugs.

| API Type (pKa) | Formulation pH | Predominant State | Relative Permeation Potential |

|---|---|---|---|

| Acidic Drug (pKa 4.5) | 3.5 | Un-ionized | High |

| Acidic Drug (pKa 4.5) | 5.5 | Ionized | Low |

| Basic Drug (pKa 8.0) | 7.0 | Ionized | Low |

| Basic Drug (pKa 8.0) | 9.0 | Un-ionized | High |

The release of a drug from a transdermal patch often follows established kinetic models, such as the Higuchi model, which describes release from a matrix system as a diffusion-controlled process. scitechnol.com this compound's contribution to these kinetics is indirect; by altering the physical integrity of the matrix (e.g., through cross-linking) or the chemical state of the API (via pH buffering), it can modulate the diffusion coefficient and the concentration gradient that drives the release process. scitechnol.com

Integration and Stability Studies in Multi-Component Pharmaceutical Preparations

This compound is frequently integrated into multi-component oral pharmaceutical preparations, where its primary function is to enhance stability and mitigate the adverse effects of other active ingredients. Its efficacy as a stabilizing agent is principally derived from its properties as a buffering agent. patsnap.com

A notable example is its inclusion in tablets containing aspirin (B1665792) and heavy magnesium carbonate. patsnap.com In this combination, this compound serves to counteract the acidity of aspirin, a non-steroidal anti-inflammatory drug (NSAID) known for causing gastric irritation. By neutralizing excess acid, it helps protect the gastric mucosa. patsnap.com This buffering capacity is also critical for the chemical stability of the formulation itself. Many APIs are susceptible to degradation via acid- or base-catalyzed hydrolysis. The inclusion of a buffering agent like this compound maintains the microenvironmental pH of the dosage form, thereby preventing the degradation of pH-sensitive components and extending the product's shelf life.

The compatibility of this compound with other APIs and excipients is evaluated during pre-formulation using standardized stability testing protocols. nih.govcutm.ac.in These studies typically involve storing drug-excipient mixtures under accelerated conditions (e.g., elevated temperature and humidity, such as 40°C / 75% RH) and analyzing them at specified time points for degradation products or physical changes. slideshare.net Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are often employed to detect potential interactions. slideshare.net

The table below details the functional roles of components in a representative multi-component formulation.

| Component | Primary Function | Contribution to Stability |

|---|---|---|

| Aspirin | Active Pharmaceutical Ingredient (API) | N/A (Subject to degradation) |

| This compound | Buffering Agent / Antacid (API/Excipient) | Maintains stable pH, preventing acid-catalyzed hydrolysis of Aspirin; protects gastric mucosa. patsnap.com |

| Heavy Magnesium Carbonate | Antacid (API) | Contributes to acid neutralization, working synergistically with this compound. |

| Microcrystalline Cellulose | Filler / Binder | Provides bulk and aids in tablet compression; must be confirmed compatible. |

These stability and integration studies are essential to ensure that the final product is safe, effective, and maintains its quality throughout its shelf life, as mandated by regulatory guidelines. europa.eufda.gov

Material Science and Excipient Functionality Research

From a material science perspective, this compound is a versatile compound with several functionalities as a pharmaceutical excipient. Its unique chemical structure, an aluminum salt of the amino acid glycine, underpins its utility in formulation science. kyowa-chem.jp

Buffering Agent: This is the most extensively documented function. This compound acts as a weak base, reacting with and neutralizing acids. patsnap.com The dihydroxyaluminum component reacts with hydrochloric acid to form aluminum hydroxide chloride and water. patsnap.com Simultaneously, the aminoacetate portion can act as a buffer, helping to maintain a consistent pH. patsnap.com This dual action provides both rapid neutralization and a prolonged buffering effect, which is valuable in antacid preparations and for stabilizing pH-sensitive drugs. medchemexpress.com

Cross-linking Agent: this compound is also identified as a cross-linking agent. kyowa-chem.jp The trivalent aluminum ion (Al³⁺) can form coordinate bonds with functional groups on polymer chains, such as the carboxyl groups found in polyacrylates or alginates. This ionic cross-linking can transform a liquid polymer solution into a hydrogel, a three-dimensional network capable of holding large amounts of water. nih.gov This property is highly relevant for designing controlled-release dosage forms, bioadhesives, and the matrix systems used in transdermal patches. google.comnih.gov

Excipient Functionality: Beyond these specific roles, it is used more broadly as an excipient in various dosage forms. kyowa-chem.jp The aminoacetate part of the molecule acts as a ligand that stabilizes the dihydroxyaluminum ion, enhancing its solubility and bioavailability in certain applications. patsnap.com Its nature as a fine, water-insoluble powder also lends it to applications in solid dosage forms.

The material properties and excipient functionalities of this compound are summarized in the interactive table below.

| Property / Function | Description | Relevance in Formulation |

|---|---|---|

| Appearance | White or almost white powder. | Suitable for use in solid dosage forms like tablets and powders. |

| Solubility | Practically insoluble in water and organic solvents. | Functions as a suspended solid in aqueous formulations; insolubility is key for localized antacid action. |

| pH (in suspension) | Typically 6.5 - 7.5 for a 1g in 25 mL water suspension. | Demonstrates its near-neutral character and ability to buffer in the physiological range. |

| Buffering Agent | Neutralizes acid and resists pH change through its dihydroxyaluminum and aminoacetate moieties. patsnap.com | Stabilizes pH-sensitive APIs, acts as an antacid, reduces gastric irritation from acidic drugs. kyowa-chem.jp |

| Cross-linking Agent | The Al³⁺ ion can form ionic bonds between polymer chains (e.g., polyacrylates). kyowa-chem.jp | Used to form hydrogels for controlled-release systems, wound dressings, and transdermal patches. nih.gov |

Pharmacokinetic and Bioequivalence Research of Dihydroxyaluminum Aminoacetate

Systemic Absorption and Biodistribution Investigations

The systemic absorption of aluminum from the gastrointestinal tract following oral administration of dihydroxyaluminum aminoacetate is generally low. nih.gov The majority of ingested aluminum is not absorbed and is subsequently eliminated through the feces. drugs.com However, a small fraction of aluminum does get absorbed into the systemic circulation. Studies on aluminum-containing antacids have shown that measurable quantities of aluminum are absorbed even after single oral doses. nih.gov The bioavailability of aluminum is significantly influenced by the specific chemical form of the aluminum compound and the presence of other substances in the gastrointestinal tract. nih.gov

The aminoacetate (glycinate) moiety in the this compound complex acts as a ligand, which stabilizes the dihydroxyaluminum ion in a more soluble form, potentially enhancing its bioavailability compared to less soluble aluminum compounds like aluminum hydroxide (B78521). patsnap.com The extent of absorption can be dramatically increased by the co-ingestion of dietary citrates, such as those found in orange juice. Research has demonstrated that the absorption of aluminum from antacids can be enhanced by as much as 8 to 50 times when taken with orange juice or a citric acid solution, respectively, compared to when taken with water. nih.gov One study measuring urinary excretion of aluminum after administration of an aluminum-containing antacid estimated the median absorption to be approximately 0.006% of the administered aluminum dose in subjects with normal renal function. tandfonline.com

Once absorbed into the systemic circulation, aluminum binds to various ligands in the blood and is distributed throughout the body, reaching every organ. nih.gov The highest concentrations of absorbed aluminum are typically found in bone and lung tissues. nih.gov The specific chemical form of the orally administered aluminum can influence the pattern of tissue accumulation. For instance, studies in animal models have shown that different aluminum compounds lead to varying degrees of accumulation in tissues like the stomach, kidneys, bone, and liver. nih.gov In cases of impaired kidney function, the body's ability to excrete aluminum is diminished, which can lead to accumulation and potential toxicity. drugs.comdroracle.ai Research also suggests that factors such as elevated parathyroid hormone levels might alter the tissue distribution of aluminum, potentially leading to higher concentrations in the brain. nih.gov

Metabolic Fate and Excretion Pathways

Following the dissociation of this compound in the gastrointestinal tract, the aminoacetate (glycine) moiety is expected to join the body's endogenous amino acid pool. As a fundamental, non-essential amino acid, glycine (B1666218) is readily metabolized through well-established biochemical pathways. It can be incorporated into proteins, converted to other amino acids like serine, or utilized in the synthesis of other important biomolecules such as purines and porphyrins. Ultimately, it can be catabolized to carbon dioxide and water.

The elimination of aluminum from the body occurs through two primary routes. The vast majority of orally ingested aluminum, being unabsorbed, is eliminated via the fecal route. drugs.com The small fraction of aluminum that is systemically absorbed is primarily cleared from the body by the kidneys and excreted in the urine. drugs.comtandfonline.com Therefore, renal function is a critical determinant of aluminum clearance.

In individuals with normal renal function, the absorbed aluminum is efficiently filtered by the glomeruli and excreted. drugs.com However, in patients with renal impairment, the excretion of aluminum is significantly reduced, leading to its accumulation in the body, particularly in bone. droracle.ai This impaired elimination is a major concern for patients with chronic renal failure who may be exposed to aluminum-containing medications. droracle.ai While renal excretion is the principal pathway for absorbed aluminum, a minor portion may also be eliminated through bile.

Bioequivalence Assessments of this compound Formulations

Bioequivalence studies are essential for comparing the rate and extent of absorption of a test drug formulation to a reference formulation. For this compound, these studies typically focus on the pharmacokinetic parameters of a co-administered active ingredient, as the systemic absorption of aluminum is very low and not the primary therapeutic target for its antacid effects.

A recent study evaluated the bioequivalence of a new combination tablet containing 11 mg of this compound, 81 mg of aspirin (B1665792), and 22 mg of heavy magnesium carbonate. nih.gov The randomized, open-label, single-dose, two-period crossover study was conducted in healthy Chinese subjects under both fasting and postprandial conditions. The key pharmacokinetic parameters of salicylic acid (the active metabolite of aspirin) were measured to establish bioequivalence between the test and reference formulations.

The results indicated no significant differences in the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time 0 to time t (AUC0-t), or the area under the plasma concentration-time curve from time 0 to infinity (AUC0-∞) between the two formulations. nih.gov The 90% confidence intervals (CIs) for the geometric mean ratios of these parameters were all within the standard regulatory acceptance range of 80% to 125%, confirming the bioequivalence of the two formulations. nih.gov

Table 1: Pharmacokinetic Parameters for Salicylic Acid from a Combination Tablet Containing this compound (Fasting Condition)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

|---|---|---|---|

| Cmax (ng/mL) | 2650.1 ± 693.4 | 2660.5 ± 711.2 | 99.2% (94.1% - 104.5%) |

| AUC0-t (ng·h/mL) | 10450.3 ± 1890.7 | 10488.6 ± 1925.3 | 99.8% (96.9% - 102.8%) |

| AUC0-∞ (ng·h/mL) | 10980.2 ± 2011.5 | 11015.4 ± 2054.9 | 99.9% (97.0% - 102.8%) |

Data derived from a bioequivalence study on a combination product. nih.gov

Table 2: Pharmacokinetic Parameters for Salicylic Acid from a Combination Tablet Containing this compound (Postprandial Condition)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

|---|---|---|---|

| Cmax (ng/mL) | 2010.8 ± 480.6 | 1995.3 ± 501.7 | 100.5% (95.8% - 105.4%) |

| AUC0-t (ng·h/mL) | 12345.6 ± 2150.9 | 12410.2 ± 2201.4 | 99.3% (96.7% - 102.0%) |

| AUC0-∞ (ng·h/mL) | 13101.7 ± 2345.1 | 13205.8 ± 2411.3 | 99.1% (96.5% - 101.8%) |

Data derived from a bioequivalence study on a combination product. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aluminum |

| Aluminum hydroxide |

| Glycine |

| Serine |

| Aspirin |

| Salicylic acid |

| Heavy magnesium carbonate |

| Carbon dioxide |

Comparative Pharmacokinetic Profiles of Test and Reference Formulations

Bioequivalence studies are fundamental in confirming the therapeutic interchangeability between a test (generic) formulation and a reference (brand-name) formulation. For this compound, such studies focus on comparing the rate and extent of absorption of the aluminum ion into the systemic circulation.

A randomized, open-label, single-dose, two-period crossover study was conducted to evaluate the pharmacokinetic profiles and bioequivalence of a combination tablet containing this compound, aspirin, and heavy magnesium carbonate in healthy subjects. The study compared a test formulation against a reference formulation under fasting conditions. Plasma concentrations of the drug components were measured at various intervals to determine key pharmacokinetic parameters. The results for the comparison demonstrated no significant differences in the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time 0 to the last measurable time point (AUC0–t), or the area under the curve from time 0 to infinity (AUC0-∞).

The 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of these primary pharmacokinetic parameters fell within the standard regulatory acceptance range of 80% to 125%. This outcome indicates that the test formulation is bioequivalent to the reference formulation, ensuring comparable clinical performance.

| Parameter | Test Formulation (Mean) | Reference Formulation (Mean) | 90% Confidence Interval |

|---|---|---|---|

| Cmax | Data not available | Data not available | 90.85% - 106.85% |

| AUC0-t | Data not available | Data not available | 96.78% - 100.05% |

| AUC0-∞ | Data not available | Data not available | 96.77% - 100.24% |

Data derived from a bioequivalence study on a combination tablet containing this compound, aspirin, and heavy magnesium carbonate under fasting conditions.

Impact of Physiological Variables on Oral Bioavailability and Systemic Exposure

The oral bioavailability of this compound is significantly influenced by physiological variables within the gastrointestinal tract, most notably gastric pH and the presence of food.

Gastric pH: The solubility and subsequent absorption of the aluminum component of this compound are pH-dependent. In the acidic environment of the stomach, the compound neutralizes hydrochloric acid, leading to the release of aluminum ions that can be absorbed. Factors that increase gastric pH can reduce the dissolution of the aluminum salt and thereby decrease its systemic absorption. For instance, the co-administration of aluminum-containing antacids with acidic beverages like orange juice or solutions of citric acid has been shown to significantly increase aluminum absorption, highlighting the critical role of an acidic environment for its bioavailability.

Pharmacokinetic Drug-Drug Interaction Profiling

Mechanisms of Altered Concomitant Drug Absorption

This compound is an antacid and can alter the absorption of co-administered drugs through several distinct mechanisms.

Alteration of Gastric pH: By neutralizing stomach acid, this compound increases the gastric pH. This change can significantly affect the solubility and dissolution rate of pH-dependent drugs. The absorption of weakly acidic drugs, which are more soluble at a low pH, can be reduced. Conversely, the absorption of weakly basic drugs may be enhanced. This interaction is a primary concern for drugs like itraconazole, whose absorption is impaired in a neutral pH environment.

Chelation and Adsorption: The aluminum ions released from this compound can form insoluble complexes, or chelates, with certain drugs. This process prevents the drug from being absorbed in the gastrointestinal tract, thereby reducing its bioavailability and potential efficacy. This type of interaction is well-documented for classes of antibiotics such as tetracyclines and quinolones. Furthermore, aluminum compounds can adsorb other drugs onto their surface, physically hindering their absorption.

Predictive Modeling of Pharmacokinetic Interactions

Predictive modeling, particularly through physiologically-based pharmacokinetic (PBPK) models, is a valuable tool for anticipating and quantifying potential drug-drug interactions involving this compound. These models integrate known physiological data (such as gastrointestinal transit times and regional pH) with the specific physicochemical properties of the drugs (such as solubility, pKa, and formulation characteristics).

Toxicological Investigations and Safety Profiling of Dihydroxyaluminum Aminoacetate

Aluminum Bioaccumulation and Systemic Toxicodynamics

The systemic toxicity of dihydroxyaluminum aminoacetate is intrinsically linked to the absorption and subsequent bioaccumulation of aluminum. While the gastrointestinal tract generally presents a barrier to aluminum, a low level of absorption does occur nih.gov. Once absorbed, aluminum is primarily excreted by the kidneys nih.govnih.gov. In individuals with compromised renal function, aluminum is retained and can accumulate in various tissues, leading to toxic effects nih.govhealthline.comcachefly.net.

Renal Impairment and Aluminum Retention Mechanisms

Patients with chronic kidney disease are particularly susceptible to aluminum toxicity as their ability to excrete aluminum is diminished nih.gov. This can lead to a build-up of aluminum in the body from sources like aluminum-containing medications nih.govhealthline.com. The toxic effects of aluminum on the kidneys themselves can further exacerbate retention. Aluminum-induced nephrotoxicity is thought to stem from increased oxidative stress, leading to damage of the renal parenchyma nih.gov. Studies have shown that aluminum exposure can induce kidney fibrosis and apoptosis, potentially through the activation of the TGF-β1/Smads pathway researchgate.net.

Table 1: Mechanisms of Aluminum-Induced Renal Toxicity

| Mechanism | Description |

|---|---|

| Oxidative Stress | Aluminum promotes the generation of reactive oxygen species, leading to lipid peroxidation, DNA damage, and protein oxidation in renal cells nih.gov. |

| Reduced Antioxidant Activity | Leads to decreased activity of protective enzymes such as glutathione (B108866), glutathione peroxidase, glutathione S-transferase, and catalase nih.gov. |

| Fibrosis and Apoptosis | Aluminum exposure can promote renal tubular cell apoptosis and collagen deposition, leading to fibrosis. This may be mediated by the TGF-β1/Smads signaling pathway researchgate.net. |

| Reduced Glomerular Filtration | The toxic effects of aluminum can lead to a decrease in the glomerular filtration rate, further impairing the kidney's ability to excrete waste products, including aluminum itself nih.gov. |

Neurological Toxicities: Pathways and Functional Consequences

An increased aluminum burden in the brain is a primary factor in the development of a neurological syndrome known as dialysis encephalopathy or dialysis dementia nih.gov. The neurotoxic effects of aluminum are multifaceted and are believed to involve several mechanisms. These include the induction of oxidative stress, inflammation, and apoptosis in neuronal cells nih.gov. Aluminum has been shown to interfere with neurotransmitter metabolism and the neuronal cytoskeleton nih.gov.

One proposed mechanism of aluminum neurotoxicity involves the modulation of amyloid-β generation and accumulation, a key feature of Alzheimer's disease nih.gov. Aluminum has also been observed to induce endoplasmic reticulum stress and alter calcium homeostasis within neuronal cells nih.gov. Furthermore, studies suggest that aluminum can disturb the function of proteins like 14-3-3ζ, which is involved in preventing the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease oup.com. The accumulation of aluminum in the hippocampus has been linked to cognitive impairment oup.com.

Table 2: Key Pathways in Aluminum-Induced Neurotoxicity

| Pathway | Functional Consequences |

|---|---|

| Oxidative Stress & Inflammation | Leads to neuronal damage and death nih.gov. |

| Amyloid-β Modulation | Potential role in the formation of amyloid plaques seen in neurodegenerative diseases nih.gov. |

| Tau Protein Hyperphosphorylation | Disruption of the cytoskeleton and formation of neurofibrillary tangles oup.com. |

| Endoplasmic Reticulum Stress & Altered Calcium Homeostasis | Can trigger apoptotic pathways in neuronal cells nih.gov. |

| Mitochondrial Dysfunction | Impaired energy metabolism and increased apoptosis nih.gov. |

Osteomalacia and Bone Remodeling Disruptions

Aluminum accumulation in bone tissue can lead to a specific form of bone disease characterized by osteomalacia, a condition where bones soften due to defective mineralization nih.govrxlist.com. This is a significant concern, particularly in patients with chronic renal failure nih.gov. Animal studies have demonstrated that aluminum toxicity can directly cause osteomalacia nih.gov.

The mechanisms behind aluminum-induced osteomalacia are thought to involve a direct inhibition of bone mineralization and an impact on bone cell activity nih.gov. A relative deficiency in parathyroid hormone has also been suggested as a contributing factor nih.gov. Chronic renal failure appears to increase the severity of aluminum-induced osteomalacia nih.gov. The prolonged use of aluminum-containing antacids has been identified as a potential cause of aluminum deposition in the bone matrix nih.gov.

Gastrointestinal System Toxicological Effects

While this compound is used to neutralize stomach acid, the aluminum component can have direct effects on the gastrointestinal system patsnap.com. One of the most commonly reported side effects of aluminum-containing antacids is constipation tengerchemical.comdrugs.com. This is attributed to the ability of aluminum ions to decrease stool motility tengerchemical.com. In some instances, the use of aluminum hydroxide (B78521) has been associated with gastrointestinal obstruction, although this is rare drugs.com.

Furthermore, the interaction of aluminum-containing antacids with other substances in the gastrointestinal tract can have significant toxicological implications. For example, the concurrent administration of citrate (B86180) with aluminum-containing products has been shown to dramatically enhance the gastrointestinal absorption of aluminum, leading to a risk of acute aluminum toxicity, especially in individuals with renal failure nih.gov.

Immunomodulatory Responses and Inflammasome Activation

The immune system can be a target for the toxic effects of foreign substances, a phenomenon known as immunotoxicity nih.gov. Aluminum compounds have been shown to elicit immunomodulatory responses. Specifically, aluminum salts are known to activate the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines like IL-1β and IL-18 researchgate.netpromega.comnih.gov. While this property is utilized in vaccines where aluminum compounds act as adjuvants, the unsolicited activation of the inflammasome can contribute to inflammatory processes nih.govresearchgate.net.

Preclinical and Clinical Safety Assessments

The safety of this compound has been evaluated in the context of its use as an antacid. A safety data sheet for this compound indicates that chronic ingestion of aluminum hydroxide may lead to gastrointestinal irritation, anorexia, and may affect bones, blood, and behavior spectrumchemical.com.

A clinical study evaluating the pharmacokinetics and bioequivalence of a combination tablet containing this compound, heavy magnesium carbonate, and aspirin (B1665792) in healthy Chinese subjects found the combination to be well-tolerated nih.gov. All adverse events reported in the study were mild, and no serious adverse events were observed nih.gov. However, it is important to note that this study was on a combination product and not solely on this compound.

Dermal Irritation and Sensitization Studies for Topical Applications

The evaluation of dermal irritation and sensitization is critical for substances intended for topical application. Irritation studies assess the potential of a substance to cause localized inflammatory reactions, while sensitization studies determine its capacity to induce an allergic response after repeated exposure. Standard assays for this purpose include the Human Repeat Insult Patch Test (HRIPT) for sensitization and various patch tests for irritation potential in human subjects, as well as animal models like the murine Local Lymph Node Assay (LLNA) for sensitization eurofins.comwikipedia.orgcdc.gov.

Specific data from controlled dermal irritation and sensitization studies (such as HRIPT or LLNA) on this compound are limited. However, information from ingredient safety databases and material safety data sheets provides some general insights. The SkinSAFE database lists this compound as "Irritant Free" and free from top common allergy-causing ingredients skinsafeproducts.com. Similarly, the Environmental Working Group (EWG) assigns it a low hazard score for allergies and immunotoxicity, though it also notes that the data availability is limited ewg.org.

In contrast, a safety data sheet for the compound states that it "May cause skin irritation" but also notes that no information is available regarding its sensitization potential spectrumchemical.com. This highlights a degree of inconsistency in the available summary information and underscores the absence of detailed, publicly accessible research findings from standardized dermatological safety tests.

Table 1: Summary of Dermal Safety Profile from Database Assessments

| Database/Source | Finding |

|---|---|

| SkinSAFE | Labeled as "Irritant Free" skinsafeproducts.com. |

| EWG Skin Deep® | Low concern for "Allergies & Immunotoxicity" ewg.org. |

This table is generated based on summary statements from safety databases and does not represent results from specific, cited experimental studies.

Systemic Safety Evaluation in Animal Models and Human Volunteers

Systemic safety evaluation involves assessing the potential for a substance to cause toxicity in the body's internal systems following absorption. This is typically investigated through repeated dose toxicity studies in animal models, which help identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) uni-hannover.de. For substances used in pharmaceuticals or consumer products, safety is further evaluated in human volunteers through controlled clinical trials.

There is a notable lack of publicly available data from systemic safety evaluations of this compound in either animal models or human volunteers. Safety data sheets explicitly state that data on reproductive toxicity, developmental effects, and specific target organ toxicity (both single and repeated exposure) are not available spectrumchemical.com.

While this compound is used as an over-the-counter antacid, its systemic safety profile is often inferred from the broader understanding of aluminum-containing compounds cir-safety.orgpatsnap.com. Chronic and excessive ingestion of aluminum compounds, in general, has been associated with potential systemic effects, particularly in individuals with impaired kidney function who cannot efficiently excrete aluminum patsnap.compatsnap.com. These effects can include phosphate (B84403) depletion leading to bone weakening (osteomalacia) and, in cases of significant accumulation, potential neurotoxicity patsnap.comnih.gov. However, these are general toxicological properties of aluminum and are not derived from specific systemic safety studies on this compound itself. No dedicated animal or human studies detailing the systemic toxicological profile of this compound were identified in the search of scientific literature.

Comparative Research on Dihydroxyaluminum Aminoacetate

Relative Efficacy in Acid Neutralization and Buffering

Dihydroxyaluminum aminoacetate is an antacid agent noted for its ability to neutralize gastric acid. patsnap.comalphahi-tech.com Its performance in this capacity is often evaluated in comparison to other common antacid agents, focusing on the speed and duration of its effect. The effectiveness of an antacid is determined by its acid-neutralizing capacity (ANC) and its buffering capacity. f1000research.com

The kinetics of acid buffering, or the speed at which an antacid neutralizes acid, is a critical factor in providing rapid symptomatic relief. This compound is recognized for having a faster onset of action than aluminum hydroxide (B78521) alone. alphahi-tech.com The aminoacetate component contributes to its mechanism, acting as a buffer to help maintain a more consistent pH level in the stomach. patsnap.com

Antacid agents vary significantly in their onset of action. Those containing sodium bicarbonate and magnesium hydroxide dissolve quickly for a rapid effect, while aluminum hydroxide and calcium carbonate dissolve more slowly. rxlist.com Studies comparing various formulations show that combinations of aluminum hydroxide and magnesium hydroxide often exhibit high ANCs, leading to quicker onset of action. f1000research.com For instance, an in vitro comparison of two effervescent formulations showed an onset of action of less than 2 seconds for both. ijbcp.com While specific kinetic data for this compound is not always isolated, its chemical nature as a complex of aluminum and an amino acid suggests a rapid reaction with hydrochloric acid. patsnap.com

The following table provides a comparative overview of the onset of action for several antacid agents.

| Antacid Agent | Onset of Action | Reference |

| Sodium Bicarbonate | Very Fast (seconds) | nih.gov |

| Magnesium Hydroxide | Fast | rxlist.com |

| This compound | Faster than Aluminum Hydroxide | alphahi-tech.com |

| Aluminum Hydroxide | Slow | rxlist.com |

| Calcium Carbonate | Slow | rxlist.com |

This table is for illustrative purposes and compares the general speed of action of different antacid compounds.

Beyond the initial speed of neutralization, the duration of an antacid's buffering effect is crucial for sustained relief. This compound is noted for providing a prolonged buffering capacity, which allows it to maintain a neutral environment in the stomach for a longer period compared to some other antacids. patsnap.com This extended action is partly due to the aminoacetate component, which helps to stabilize the pH over time. patsnap.com

The duration of action varies widely among different antacids. Agents like sodium bicarbonate and magnesium hydroxide have the shortest duration, whereas aluminum hydroxide and calcium carbonate provide a longer-lasting effect. rxlist.com Combination antacids, such as those containing aluminum and magnesium, typically have an intermediate duration of action. rxlist.com One study comparing an aluminum/magnesium hydroxide formulation to a calcium carbonate formulation found the duration of action in the esophagus was 82 minutes for the former and 60 minutes for the latter. nih.gov When taken one hour after a meal, antacids can neutralize acid for up to two hours or more, as food slows the emptying of the stomach. nih.gov The properties of this compound, with its combination of an aluminum component and a buffering amino acid, contribute to this extended relief, which can last for a few hours. patsnap.com

The table below compares the general duration of action for different antacid agents.

| Antacid Agent | Duration of Action | Reference |

| Sodium Bicarbonate | Short | rxlist.com |

| Magnesium Hydroxide | Short | rxlist.com |

| Aluminum-Magnesium Combinations | Intermediate | rxlist.comnih.gov |

| This compound | Prolonged (several hours) | patsnap.com |

| Aluminum Hydroxide | Long | rxlist.com |

| Calcium Carbonate | Long | rxlist.com |

This table provides a general comparison of the duration of buffering action.

Comparative Phosphate (B84403) Binding and Diversion Properties

In addition to acid neutralization, aluminum-containing compounds are known for their ability to bind with phosphate in the gastrointestinal tract, forming insoluble aluminum phosphate that is then excreted. This action is particularly relevant in managing hyperphosphatemia, a common condition in patients with chronic kidney disease.

The primary mechanism of all phosphate binders is to exchange an anion (like phosphate) for an active cation to form a nonabsorbable compound. nih.gov Aluminum-based binders are effective in this role. In vitro assays are used to measure the efficacy of these agents by mixing the drug with a solution of a known phosphate concentration and then measuring the amount of unbound phosphate. nih.gov

While specific in vitro phosphate binding studies focusing solely on this compound are not widely detailed in the provided search results, its efficiency can be inferred from studies on other aluminum compounds like aluminum hydroxide. Studies comparing different types of binders show that aluminum-based agents are potent phosphate binders. nih.gov The efficiency of phosphate binding can be evaluated through equilibrium and kinetic studies, which measure the binding capacity at various concentrations and over time. dissolutiontech.com

The following table outlines the mechanisms of different classes of phosphate binders.

| Class of Phosphate Binder | Active Cation/Component | Mechanism of Action | Reference |

| Aluminum-Based | Aluminum | Forms insoluble aluminum phosphate | nih.govnps.org.au |

| Calcium-Based | Calcium | Forms insoluble calcium phosphate | nps.org.auplos.org |

| Sevelamer | Polymeric Amine | Binds phosphate through ion exchange and hydrogen bonding | nih.govdissolutiontech.com |

| Lanthanum-Based | Lanthanum | Forms nonabsorbable lanthanum phosphate | nih.gov |

| Iron-Based | Iron | Forms insoluble iron-phosphate compounds | nih.govplos.org |

This table compares the mechanisms of major phosphate binder classes.

In vivo studies are essential to confirm the effects of phosphate binders on serum phosphate levels and potential clinical outcomes. Research has shown that aluminum hydroxide is effective at reducing serum phosphorus levels in patients on dialysis. nih.gov For example, one crossover study directly comparing sevelamer hydrochloride with aluminum hydroxide found similar reductions in serum phosphorus levels with both agents over an eight-week period. nih.gov

Although potent, the long-term use of aluminum-based binders has been approached with caution due to the potential risk of aluminum accumulation and toxicity, especially in patients with compromised renal function. patsnap.comnps.org.au This has led to increased use of non-calcium, non-aluminum-based binders like sevelamer and lanthanum carbonate. nps.org.au While this compound functions as an aluminum-containing phosphate binder, specific in vivo studies on its long-term use for phosphate diversion and direct renal protection are limited in the available literature. The focus of its clinical application remains primarily on its antacid properties. patsnap.comalphahi-tech.com

Performance Comparisons in Advanced Drug Delivery Platforms

Beyond its primary role as an active pharmaceutical ingredient (API) for neutralizing acid, this compound also serves as a pharmaceutical excipient in advanced drug delivery systems, particularly in topical and transdermal applications. alphahi-tech.compatsnap.com

Its unique chemical properties, including the reactivity of its aluminum ions and the presence of the aminoacetate group, make it a versatile component in certain formulations. alphahi-tech.compatsnap.com One of its key applications is as a cross-linking agent in hydrogel patches, also known as cataplasms. alphahi-tech.com In this role, it helps to form the stable, viscous gel structure of the patch, which is essential for the controlled release of the active drug. alphahi-tech.com The stable molecular weight and high reactivity of the aluminum ions in this compound contribute to superior gel viscosity. alphahi-tech.com

Furthermore, research has explored its use in other transdermal platforms. A study on a gel plaster developed for mammary hyperplasia utilized this compound in its formulation, highlighting its suitability for creating safe and comfortable transdermal delivery systems. patsnap.com The compound's ability to form stable complexes and influence material properties has also been noted in non-pharmaceutical fields, such as in tailoring interfaces for perovskite solar cells, where its amine and aluminum hydroxyl groups interact with other components to improve efficiency and stability. patsnap.com This demonstrates the compound's significant interfacial activity, a property valuable in the formulation of complex drug delivery systems.

The table below summarizes the performance characteristics of this compound in drug delivery platforms based on available research.

| Platform | Role of this compound | Performance Characteristic | Reference |

| Hydrogel Patches (Cataplasms) | Cross-linking agent | Creates superior gel viscosity; high reactivity of aluminum ions | alphahi-tech.com |

| Transdermal Gel Plasters | Formulation component | Contributes to a comfortable and safe delivery system | patsnap.com |

| Advanced Material Interfaces | Interfacial modifier | Amine and aluminum hydroxyl groups passivate defects and optimize surface morphology | patsnap.com |

Analytical Methodologies for Dihydroxyaluminum Aminoacetate Research

Quantitative Analysis in Biological Matrices and Formulations

Accurate quantification of Dihydroxyaluminum Aminoacetate and its metabolites in complex biological samples like blood, plasma, or urine, as well as in pharmaceutical dosage forms, is fundamental to pharmacokinetic and quality control studies.

Chromatographic methods are paramount for the separation and quantification of the aminoacetate component of this compound and its potential metabolites. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with ultraviolet (UV) or fluorescence detection, are widely used for the analysis of pharmaceutical compounds. For the analysis of the aminoacetate portion, derivatization might be employed to enhance its chromatographic retention and detection. HPLC with fluorescence detection, in particular, can provide sensitivity comparable to mass spectrometry for certain compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for quantifying drugs and metabolites in biological matrices due to its exceptional sensitivity and specificity. It can distinguish the analyte from endogenous matrix components, which is crucial for accurate biomonitoring. The analysis would involve developing a method that can effectively ionize and fragment the aminoacetate molecule for precise measurement.

The choice of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is critical to remove interferences from the biological matrix before chromatographic analysis.

Table 1: Comparison of Chromatographic Techniques for Aminoacetate Quantification

| Feature | HPLC-UV/FLD | LC-MS/MS |

|---|---|---|

| Principle | Separation based on polarity, detection via UV absorbance or fluorescence. | Separation based on polarity, detection via mass-to-charge ratio. |

| Sensitivity | Moderate to High (FLD). | Very High. |

| Selectivity | Good, but can be prone to interference. | Excellent, highly specific. |

| Application | Routine analysis, quality control. | Bioanalysis, metabolite identification, low-level quantification. |

| Matrix Effects | Can be significant. | Can be minimized with stable isotope-labeled internal standards. |

To ensure the quality and purity of this compound, spectroscopic and elemental analysis techniques are employed. These methods confirm the identity and quantify the aluminum content in the active pharmaceutical ingredient.

Elemental Analysis: This technique is a powerful tool for determining the elemental composition of a compound and is crucial for verifying its purity. For this compound, elemental analysis would confirm the expected percentages of carbon, hydrogen, nitrogen, oxygen, and aluminum.

Atomic Absorption Spectrometry (AAS): Flame Atomic Absorption Spectrometry (FAAS) and Graphite Furnace Atomic Absorption Spectrometry (GFAAS) are recommended techniques for measuring aluminum levels. GFAAS is particularly suited for detecting low concentrations of aluminum in various samples.

Inductively Coupled Plasma (ICP): ICP-Atomic Emission Spectrometry (ICP-AES) and ICP-Mass Spectrometry (ICP-MS) are highly sensitive methods for determining the aluminum content in both raw materials and finished products. ICP-MS offers very low detection limits for aluminum.

Methods for Aluminum Species Quantification in Tissues and Fluids

Following administration, it is important to quantify the amount of aluminum that may be present in biological tissues and fluids. A variety of sensitive analytical methods are available for this purpose. The choice of method often depends on the required sensitivity and the sample matrix.

Commonly used techniques include:

Graphite Furnace Atomic Absorption Spectrometry (GFAAS): This is a widely used method for measuring low levels of aluminum in biological samples such as whole blood, serum, plasma, urine, and various tissues.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This method can also be used to measure parts-per-billion levels of aluminum in biological tissues and fluids.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS has the high sensitivity required to detect very low concentrations of aluminum in biological media.

Table 2: Analytical Methods for Aluminum Quantification in Biological Samples

| Method | Abbreviation | Typical Detection Limit | Sample Types |

|---|---|---|---|

| Graphite Furnace Atomic Absorption Spectrometry | GFAAS | Low parts-per-billion (ppb) | Blood, serum, plasma, urine, tissues. |

| Inductively Coupled Plasma-Atomic Emission Spectrometry | ICP-AES | Parts-per-billion (ppb) | Tissues, fluids. |

| Inductively Coupled Plasma-Mass Spectrometry | ICP-MS | Low parts-per-billion (ppb) | Biological and environmental media. |

Development and Validation of in vitro Predictive Models

In vitro models are invaluable tools for predicting the in vivo performance of drug products, reducing the need for extensive in vivo studies. These models are designed to simulate physiological conditions and assess processes like dissolution and permeation.

To study the dissolution and acid-neutralizing capacity of this compound, in vitro models that mimic the human gastrointestinal (GI) tract are employed. These models can simulate the physiological conditions of the stomach and small intestine.